molecular formula C19H22N2O4 B2524724 2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1356816-36-8

2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2524724
CAS No.: 1356816-36-8
M. Wt: 342.395
InChI Key: SYEIUHQURITCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Coordination Chemistry

Synthesis and Characterization of Metal Complexes A study by Ikram et al. (2015) discusses the synthesis of Schiff base ligands from amino acid derivatives, which are then reacted with metal ions to produce compounds with potential antioxidant and xanthine oxidase inhibitory activities. This work exemplifies the chemical versatility of compounds structurally related to the given chemical formula, demonstrating their utility in producing metal complexes with significant biological activities. The zinc complex, in particular, showed notable inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and associated with diseases like gout and hyperuricemia (Ikram et al., 2015).

Phloretic Acid as a Renewable Building Block Research by Trejo-Machin et al. (2017) explores the use of phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study highlights the potential of naturally occurring phenolic compounds in material science for the development of sustainable polymers with a wide range of applications, indicating the broader applicability of compounds related to the given chemical formula in the synthesis of advanced materials (Trejo-Machin et al., 2017).

Material Science and Polymer Chemistry

Development of Polybenzoxazine Materials The work by Trejo-Machin et al. also demonstrates the synthesis of bio-based benzoxazine monomers from renewable phloretic acid, leading to the creation of materials with suitable thermal and thermo-mechanical properties for various applications. This emphasizes the role of complex organic molecules in the development of new, environmentally friendly materials with potential applications in coatings, adhesives, and composites (Trejo-Machin et al., 2017).

Biochemistry and Medicinal Chemistry

Inhibitory Studies on Xanthine Oxidase The inhibitory effect of zinc complexes on xanthine oxidase, as discussed by Ikram et al., suggests the potential for developing novel therapeutic agents from complex organic molecules. The structural insights and molecular modeling studies from this research could inform the design of new drugs targeting metabolic disorders, showcasing the importance of such compounds in medicinal chemistry (Ikram et al., 2015).

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-21(16-8-3-2-4-9-16)19(24)15(12-20)11-14-7-5-6-10-17(14)25-13-18(22)23/h5-7,10-11,16H,2-4,8-9,13H2,1H3,(H,22,23)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEIUHQURITCTI-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.